Cas no 1341847-81-1 (2-amino-5-(dimethylamino)-2-methylpentan-1-ol)

2-amino-5-(dimethylamino)-2-methylpentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-(dimethylamino)-2-methylpentan-1-ol
- EN300-1836175
- AKOS014126662
- 1341847-81-1
-
- インチ: 1S/C8H20N2O/c1-8(9,7-11)5-4-6-10(2)3/h11H,4-7,9H2,1-3H3
- InChIKey: ZVUGFRASNOQIAW-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(CCCN(C)C)N
計算された属性
- せいみつぶんしりょう: 160.157563266g/mol
- どういたいしつりょう: 160.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 49.5Ų
2-amino-5-(dimethylamino)-2-methylpentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836175-0.05g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1836175-0.5g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1836175-5.0g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1836175-10.0g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1836175-1.0g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1836175-0.25g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1836175-10g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1836175-1g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1836175-0.1g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1836175-2.5g |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol |
1341847-81-1 | 2.5g |
$1650.0 | 2023-09-19 |
2-amino-5-(dimethylamino)-2-methylpentan-1-ol 関連文献
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
2-amino-5-(dimethylamino)-2-methylpentan-1-olに関する追加情報
Professional Introduction to 2-amino-5-(dimethylamino)-2-methylpentan-1-ol (CAS No. 1341847-81-1)
2-amino-5-(dimethylamino)-2-methylpentan-1-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1341847-81-1, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in drug discovery and development. The presence of both amino and dimethylamino functional groups in its molecular structure contributes to its versatility, enabling various chemical modifications and interactions with biological targets.
The molecular structure of 2-amino-5-(dimethylamino)-2-methylpentan-1-ol consists of a five-carbon backbone with substituents that enhance its reactivity and binding affinity. The compound’s primary functional groups include an amino group at the second carbon position and a dimethylamino group at the fifth carbon position, along with a methyl group at the second carbon. These substituents not only influence the compound’s solubility and stability but also play a crucial role in its interactions with biological systems.
Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of 2-amino-5-(dimethylamino)-2-methylpentan-1-ol with greater accuracy. Molecular modeling studies suggest that this compound exhibits moderate solubility in water, which is favorable for oral and intravenous administration. Additionally, its predicted metabolic pathways indicate that it may be metabolized by the cytochrome P450 enzyme system, a finding that has implications for drug-drug interactions.
In the realm of medicinal chemistry, the synthesis of heterocyclic compounds like 2-amino-5-(dimethylamino)-2-methylpentan-1-ol has been refined through various catalytic methods. Researchers have employed transition metal-catalyzed reactions to achieve high yields and enantioselectivity in the synthesis of this molecule. These advancements have not only improved the efficiency of production but also opened new avenues for exploring derivatives with enhanced pharmacological properties.
The biological activity of 2-amino-5-(dimethylamino)-2-methylpentan-1-ol has been investigated in several preclinical studies. Initial findings suggest that this compound may exhibit potential as an intermediate in the synthesis of bioactive molecules targeting neurological disorders. The presence of both amino and dimethylamino groups allows for hydrogen bonding interactions with biological receptors, which could be exploited for therapeutic applications.
One particularly intriguing aspect of 2-amino-5-(dimethylamino)-2-methylpentan-1-ol is its ability to act as a prodrug or precursor for more complex pharmacophores. By serving as a scaffold, this compound can be modified to enhance specific pharmacological effects while minimizing side reactions. This approach has been successfully applied in the development of novel therapeutic agents targeting various diseases.
The synthetic pathways for 2-amino-5-(dimethylamino)-2-methylpentan-1-ol have been optimized to ensure scalability and cost-effectiveness. Industrial-scale production requires careful consideration of reaction conditions, catalyst selection, and purification techniques to maintain high purity standards. Recent innovations in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing waste generation and energy consumption.
Research into the toxicological profile of 2-amino-5-(dimethylamino)-2-methylpentan-1-ol has revealed that it exhibits low acute toxicity in animal models. However, long-term studies are necessary to fully understand its safety profile in humans. Chronic exposure studies are being conducted to assess potential effects on organ systems such as the liver and kidneys, which are critical for evaluating drug safety.
The pharmaceutical industry has shown considerable interest in heterocyclic compounds like 2-amino-5-(dimethylamino)-2-methylpentan-1-ol due to their diverse biological activities. This compound’s unique structural features make it a valuable building block for designing new drugs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Collaborative efforts between academic researchers and pharmaceutical companies are accelerating the discovery and development of novel therapeutic agents based on this scaffold.
Advances in analytical chemistry have enabled precise characterization of 2-amino-5-(dimethylamino)-2-methylpentan-1-ol using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into the compound’s molecular structure, purity, and stability under various conditions. Such analytical data are essential for regulatory submissions and ensuring consistent product quality.
The future directions for research on 2-amino-5-(dimethylamino)-2-methylpentan-1-ol include exploring its potential as an intermediate in peptide mimetics and other biologically active molecules. Additionally, investigating its role in drug delivery systems could lead to innovative formulations that enhance therapeutic efficacy while reducing side effects. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of pharmaceutical innovation.
1341847-81-1 (2-amino-5-(dimethylamino)-2-methylpentan-1-ol) 関連製品
- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)
- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
- 2248404-63-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)
- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)
- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)
- 82783-24-2(sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)
- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)
- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)
- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)



